molecular formula C23H23N3O3S3 B2699227 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 442557-14-4

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2699227
CAS No.: 442557-14-4
M. Wt: 485.64
InChI Key: FZLFBFBFJXJYFK-UHFFFAOYSA-N
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Description

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiochromeno-thiazole moiety and a methylpiperidinyl sulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Thiochromeno-Thiazole Core: This step involves the cyclization of appropriate thioamide and halogenated aromatic compounds under controlled conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.

    Introduction of the Methylpiperidinyl Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with a sulfonyl chloride derivative of 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-chromen-2-yl)benzamide
  • 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromen-2-yl)benzamide

Uniqueness

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is unique due to the presence of both thiochromeno and thiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S3/c1-15-10-12-26(13-11-15)32(28,29)17-8-6-16(7-9-17)22(27)25-23-24-21-18-4-2-3-5-19(18)30-14-20(21)31-23/h2-9,15H,10-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLFBFBFJXJYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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